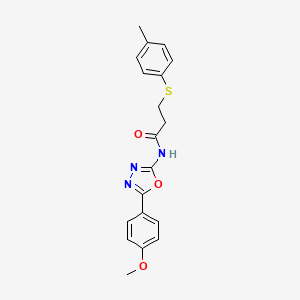

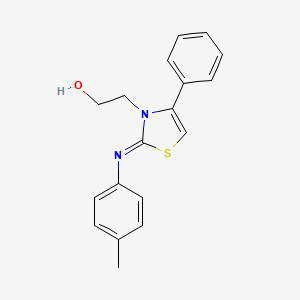

![molecular formula C16H26O2S B2912195 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-55-6](/img/structure/B2912195.png)

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

概要

説明

2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a chemical compound with the molecular formula C16H26O2S . It is a solid or semi-solid or liquid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine was synthesized by the reaction of 2,3-dimethoxythiophene and Hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C . Another compound, 2-methylene-2,3-dihydrothieno(3,4-b)(1,4)dioxine, was synthesized using a new strategy that involves fewer steps, faster reaction rate, and higher yield compared to previously reported methods .Molecular Structure Analysis

The compound forms orthorhombic crystals with space group Pbca . The molecules are arranged into hydrogen-bonded dimers, with each member of the pair having opposite handedness .Chemical Reactions Analysis

The compound can act as an intermediate during the multi-step synthesis of poly(sulfobetaine-3,4-ethylenedioxythiophene) (PSBEDOT), a conjugated polymer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.45 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

The synthesis of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine and similar compounds is an active area of research. New synthesis strategies are being developed to improve the yield and reduce the number of steps required . These compounds can also serve as intermediates in the synthesis of conjugated polymers, which have potential applications in various fields .

作用機序

Target of Action

The primary targets of 2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine are currently unknown. This compound is a derivative of thieno[3,4-b][1,4]dioxine, which is a heterocyclic compound

Biochemical Pathways

Thieno[3,4-b][1,4]dioxine derivatives have been used as intermediates in the synthesis of various organic compounds , suggesting that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

特性

IUPAC Name |

3-decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-8-9-10-14-11-17-15-12-19-13-16(15)18-14/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCXNUFHLUPLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1COC2=CSC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)

![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)